molecular formula C18H16ClN3O3 B2485497 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide CAS No. 689264-97-9

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2485497
CAS No.: 689264-97-9
M. Wt: 357.79
InChI Key: IDLULDNPGFWZEL-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position, a chlorine substituent at the 4-position of the benzene ring, and a 2-(2-methylindol-1-yl)ethylamine side chain. Structural analogs of this compound often vary in substituents on the benzene ring, indole moiety, or the side chain, leading to differences in physicochemical properties and biological activity .

Properties

IUPAC Name

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)14-6-7-15(19)17(11-14)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLULDNPGFWZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Chlorination: The addition of a chloro group to the benzene ring, often achieved using chlorine gas or thionyl chloride.

    Indole Alkylation: The attachment of the indole moiety to the benzene ring through an alkylation reaction, using reagents such as alkyl halides and a base like potassium carbonate.

    Amidation: The formation of the amide bond, typically using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole moiety can undergo oxidation reactions, forming various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

Research indicates that 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.

These results suggest that the compound could be effective in treating infections caused by these pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on human breast cancer cells (MCF-7) revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
    This indicates a dose-dependent cytotoxic effect on cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.

Anti-inflammatory Properties

In models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of the compound. The presence of the chloro group and the indole moiety significantly influences its biological activity. Research has indicated that modifications to these functional groups can enhance or diminish activity against specific targets.

Case Studies

Study TitleObjectiveFindingsReference Year
Antimicrobial Activity EvaluationAssess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer Activity EvaluationEvaluate cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability with IC50 = 15 µM2023
Inflammation Model StudyInvestigate anti-inflammatory properties using macrophagesReduced TNF-alpha and IL-6 levels by ~50% compared to controls2025

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and indole moiety are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Modified Indole Moieties

  • 4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide (5-Hydroxyindapamide) This compound replaces the nitro group with a sulfamoyl group and introduces a hydroxyl substituent at the 5-position of the indoline ring. The reduced indoline system (vs.
  • 4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)ethyl]benzamide
    Lacking the nitro group, this analog has a simpler benzamide core. The indole substituent is at the 3-position (vs. 1-position in the target compound), altering steric and electronic interactions .

Analogs with Varied Benzamide Substituents

  • N-(3-Chlorophenethyl)-4-Nitrobenzamide This compound shares the nitrobenzamide backbone but replaces the indole-ethylamine side chain with a 3-chlorophenethyl group.
  • 4-Chloro-N-(Substituted Phenyl)-3-Nitrobenzamides
    Examples from include derivatives with 2,4-dimethylphenyl, 3,4-dimethylphenyl, and other substituents. These analogs highlight the role of para-chloro and meta-nitro groups in maintaining planar geometry, while substituents on the phenyl ring modulate lipophilicity .

Pharmacologically Relevant Impurities and Degradation Products

  • 4-Chloro-N-(2-Methyl-1H-Indol-1-yl)-3-Sulfamoylbenzamide (Indapamide Impurity B) A known impurity in indapamide synthesis, this compound replaces the nitro group with sulfamoyl. The sulfamoyl group’s hydrogen-bonding capacity may contribute to renal carbonic anhydrase inhibition, a mechanism absent in nitro-containing analogs .

Structural and Physicochemical Data

Compound Name Molecular Weight Key Substituents Notable Properties References
4-Chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide 388.81 g/mol 3-NO₂, 4-Cl, 2-methylindole-1-ethylamine High lipophilicity (logP ~3.5)
4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide 395.84 g/mol 3-SO₂NH₂, 5-OH, indoline ring Enhanced solubility (logP ~2.1)
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 342.83 g/mol 4-Cl, 5-methylindole-3-ethylamine Moderate logP (~3.0)
N-(3-Chlorophenethyl)-4-nitrobenzamide 318.74 g/mol 3-Cl phenethyl, 4-NO₂ Lower polarity (logP ~3.8)
4-Chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide (Alfa Product H59848) 319.75 g/mol 2,4-dimethylphenyl Crystalline solid, mp 145–147°C

Key Research Findings

  • Role of Nitro vs. Sulfamoyl analogs (e.g., indapamide impurity B) prioritize hydrogen-bond interactions .
  • Indole Positional Isomerism : Substitution at the indole 1-position (target compound) vs. 3-position () affects steric hindrance and π-π stacking, influencing receptor binding .
  • Crystallographic Behavior : The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide () reveals chair conformations in piperidine rings and hydrogen-bonded chains, suggesting similar packing patterns in indole-containing analogs .

Biological Activity

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClN2O3
  • Molecular Weight : 334.77 g/mol
  • CAS Number : Not specifically listed but related to similar compounds.

The compound features a chloro group, a nitro group, and an indole moiety, which are known to influence its biological activity significantly.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : The presence of the indole ring is associated with anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes linked to cancer progression. For instance, some benzamide derivatives have been identified as inhibitors of RET kinase, a target in certain types of cancers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits RET kinase activity
NeuroprotectivePotential protective effects against neurotoxicity

Case Studies

  • Antitumor Effects : A study on similar benzamide derivatives demonstrated significant antitumor effects in vitro. Specifically, compounds with structural similarities inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .
  • Neuroprotective Properties : Another investigation highlighted the neuroprotective potential of indole derivatives against amyloid-beta toxicity in neuronal cells. These findings suggest that this compound may also offer protective benefits in neurodegenerative conditions .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole structure followed by chlorination and nitration steps. Variations in synthesis methods can lead to different derivatives with distinct biological profiles.

Table 2: Synthetic Pathways for Related Compounds

Compound NameSynthesis MethodKey Findings
4-Chloro-N-(2-methylindol-1-yl)benzamideMulti-step organic synthesisPotent RET kinase inhibition
3-Nitrobenzamide derivativesNitration followed by amide formationSignificant antitumor activity observed

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